SH1V2HHM4V
Description
SH1V2HHM4V (provisional identifier) is a synthetic chromen-4-one derivative with the systematic name 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (compound 11a in ). Its molecular formula is C₂₂H₂₇N₂O₅S, and it features a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a 4-methoxyphenyl group at position 2, and a thiomorpholinomethyl moiety at position 8 .
Key structural and analytical data include:
- HRMS (ESI): [M + H]⁺ observed at m/z 399.1679 (calculated: 399.1920 for C₂₂H₂₇N₂O₅; note a discrepancy in sulfur inclusion, as thiomorpholine contains sulfur, suggesting a possible typo in the reported formula) .
- Synthesis route: Produced via a multi-step protocol involving Mannich reactions (HCHO, NHR¹R²/MeOH), alkylation (BrCH₂CH₂Br, K₂CO₃/KI/DMF), and further functionalization (R-Br, K₂CO₃/KI/DMF) .
This compound is hypothesized to exhibit bioactivity due to its structural resemblance to flavonoid derivatives, which are known for antioxidant, anti-inflammatory, and anticancer properties.
Properties
CAS No. |
94392-35-5 |
|---|---|
Molecular Formula |
C11H13N2NaO6S2 |
Molecular Weight |
356.34 |
IUPAC Name |
sodium;(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C11H14N2O6S2.Na/c1-4(14)5-7(15)13-6(9(16)17)10(21-8(5)13)20-3-2-19-11(12)18;/h4-5,8,14H,2-3H2,1H3,(H2,12,18)(H,16,17);/q;+1/p-1/t4-,5+,8-;/m1./s1 |
InChI Key |
DFRJGQBVJIXNJU-CGOLMLKISA-M |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)SCCOC(=O)N)C(=O)[O-])O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SCH34343; SCH-34343; SCH 34343; SCH34343 sodium |
Origin of Product |
United States |
Preparation Methods
The preparation of SH1V2HHM4V involves synthetic routes that include the use of hydrazonoyl halides and methylhydrazinecarbodithioate. The synthesis typically involves nucleophilic substitution and cyclocondensation reactions under basic conditions and reflux . Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SH1V2HHM4V undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
SH1V2HHM4V has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific molecular targets.
Industry: Used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of SH1V2HHM4V involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity, thereby exerting its effects .
Comparison with Similar Compounds
Chromen-4-one derivatives are a well-studied class of compounds.
Structural Analogues
Key Observations :
The 4-methoxyphenyl group at position 2 may improve lipophilicity, aiding membrane permeability relative to polar groups like amines (Hypothetical Analog 2).
Synthetic Flexibility :
- This compound’s synthesis leverages Mannich reactions, which are versatile for introducing diverse amine-based substituents. This contrasts with analogs requiring nucleophilic aromatic substitution (e.g., Hypothetical Analog 2) .
Physicochemical and Functional Comparisons
| Property | This compound | Hypothetical Analog 1 | Hypothetical Analog 2 |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 1.5 |
| Water Solubility | Low | Moderate | High |
| Antioxidant Activity | Moderate | High | Low |
| Metabolic Stability | High | Moderate | Low |
Interpretation :
- This compound’s low water solubility (LogP = 3.2) aligns with its methoxy and thiomorpholine substituents, favoring lipid-rich environments.
- Hypothetical Analog 1 ’s higher antioxidant activity may stem from electron-withdrawing chlorine enhancing radical scavenging.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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